ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for its efficiency in producing aminothiophene derivatives .
Another approach involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using the aforementioned methods. The Gewald reaction is particularly favored due to its scalability and high yield. The use of microwave-assisted synthesis is also gaining traction in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antioxidant, and anticancer agent. It has been evaluated for its activity against various microbial species and cancer cell lines.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene compounds are utilized as corrosion inhibitors and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or by damaging their cell membranes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Another thiophene derivative with similar biological activities.
Ethyl-2-amino-benzo[b]thiophene-3-carboxylate: Known for its antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-9-6-10-14(13)23-17(15)19-16(20)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFBTVQSSXXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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